molecular formula C20H25N3O3S B2374091 Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- CAS No. 681854-26-2

Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-

Cat. No. B2374091
CAS RN: 681854-26-2
M. Wt: 387.5
InChI Key: HJHDZFVWHFVJOQ-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound with the formula CH3CONH2. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a central piperazine ring, with acetamide and phenyl groups attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

As an amide, this compound could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The piperazine ring could potentially participate in reactions with electrophiles .

Scientific Research Applications

Analgesic Activity

One of the significant applications of this compound is in the field of pain management. A series of N-phenylacetamide sulphonamides were synthesized, and interestingly, in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity. It was found to be comparable or even superior to paracetamol .

Medicinal Chemistry

This compound plays a crucial role in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds. Many chemical techniques, as well as new computational chemistry applications, are used to study the utilization of drugs and their biological effects .

Synthesis of Derivatives

The compound is also used in the synthesis of its derivatives. For instance, on hydrolysis, it can be converted to the corresponding phenoxy acid. This, in turn, can be coupled with 2-amino-4-(4-bromophenyl)thiazole to furnish another compound .

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, and testing its physical, chemical, and biological properties. If it does have biological activity, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

N-[4-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-7-19(14-16(15)2)22-10-12-23(13-11-22)27(25,26)20-8-5-18(6-9-20)21-17(3)24/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDZFVWHFVJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-

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